Furan-2-ylmethyl-(3-methyl-benzyl)-amine

Descripción general

Descripción

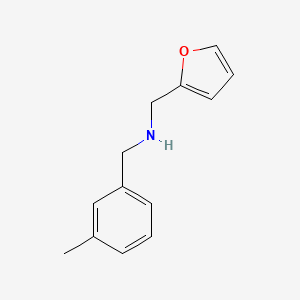

Furan-2-ylmethyl-(3-methyl-benzyl)-amine is an organic compound that features a furan ring attached to a benzylamine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-(3-methyl-benzyl)-amine typically involves the reaction of furan-2-carbaldehyde with 3-methylbenzylamine under reductive amination conditions. The reaction is usually

Actividad Biológica

Furan-2-ylmethyl-(3-methyl-benzyl)-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring linked to a benzylamine structure. Its molecular formula is with a molecular weight of approximately 201.26 g/mol. The unique structural characteristics contribute to its biological properties, making it an intriguing subject for pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence various cellular processes, including:

- Apoptosis : The compound may induce programmed cell death in certain cancer cell lines.

- Signal Transduction Pathways : It can affect pathways that regulate cell survival and proliferation.

Biological Activity Overview

Research has indicated that furan derivatives exhibit a wide range of biological activities. Below is a summary of key findings related to this compound:

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. | |

| Anticancer | Induces apoptosis in cancer cells, showing promise as an anticancer agent. | |

| Enzyme Modulation | Alters the activity of specific enzymes involved in metabolic pathways. |

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of furan derivatives, including this compound, against Escherichia coli and Proteus vulgaris. The compound demonstrated significant inhibitory effects, with a minimum inhibitory concentration (MIC) established at 64 µg/mL for certain derivatives . -

Anticancer Properties :

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. The compound's ability to influence these pathways positions it as a candidate for further development in cancer therapeutics. -

Enzyme Interaction Studies :

Biochemical assays have indicated that the compound interacts with enzymes such as cyclooxygenase (COX), potentially affecting inflammatory responses. This interaction suggests a role for the compound in anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the benzyl moiety or modifications to the furan ring can significantly influence its pharmacological properties. For instance:

| Compound Variation | Modification | Impact on Activity |

|---|---|---|

| Furan-2-ylmethyl-(3-methoxy-benzyl)-amine | Methoxy substitution | Alters reactivity and may enhance solubility |

| Furan-2-ylmethyl-(4-methyl-benzyl)-amine | Para substitution | Potentially different biological activities compared to ortho-substituted derivatives |

These modifications suggest that careful structural tuning could optimize the biological efficacy of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Furan-2-ylmethyl-(3-methyl-benzyl)-amine has been investigated for its potential as a therapeutic agent due to its structural features that allow it to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly through the induction of apoptosis in cancer cell lines. Studies have shown that it can inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and survival.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Neuroprotective | Potential modulation of neurotransmitter release |

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Biochemical Research

This compound is also utilized in biochemical studies to explore enzyme interactions and receptor modulation.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which may be beneficial for treating diseases related to enzyme overactivity, such as certain metabolic disorders. The inhibition mechanism typically involves competitive binding to the active site of the enzyme.

Receptor Modulation

The compound's ability to bind to various receptors allows it to modulate receptor signaling pathways, which can influence physiological processes such as pain perception and inflammation responses.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Anticancer Study

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

Antimicrobial Efficacy

A research article detailed the antimicrobial properties of this compound against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEXOLUOFYVMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242235 | |

| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-74-7 | |

| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.